1-(3-Bromopropyl)-5-ethyl-2-iodobenzene

Regiochemistry Cross-coupling Structure-property relationships

1-(3-Bromopropyl)-5-ethyl-2-iodobenzene (CAS 1806676-77-6, molecular formula C₁₁H₁₄BrI, molecular weight 353.04 g/mol) is a halogenated aromatic hydrocarbon featuring a benzene ring substituted with an ethyl group at position 5, an iodine atom at position 2, and a 3-bromopropyl chain at position 1. The IUPAC name is 2-(3-bromopropyl)-4-ethyl-1-iodobenzene, with InChIKey SJQQGCPNKPKDHS-UHFFFAOYSA-N and canonical SMILES CCC1=CC(=C(C=C1)I)CCCBr.

Molecular Formula C11H14BrI
Molecular Weight 353.04 g/mol
Cat. No. B14070124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-5-ethyl-2-iodobenzene
Molecular FormulaC11H14BrI
Molecular Weight353.04 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)I)CCCBr
InChIInChI=1S/C11H14BrI/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3
InChIKeySJQQGCPNKPKDHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-5-ethyl-2-iodobenzene (CAS 1806676-77-6): Core Identity and Procurement Profile


1-(3-Bromopropyl)-5-ethyl-2-iodobenzene (CAS 1806676-77-6, molecular formula C₁₁H₁₄BrI, molecular weight 353.04 g/mol) is a halogenated aromatic hydrocarbon featuring a benzene ring substituted with an ethyl group at position 5, an iodine atom at position 2, and a 3-bromopropyl chain at position 1 [1]. The IUPAC name is 2-(3-bromopropyl)-4-ethyl-1-iodobenzene, with InChIKey SJQQGCPNKPKDHS-UHFFFAOYSA-N and canonical SMILES CCC1=CC(=C(C=C1)I)CCCBr [2]. It belongs to the class of mixed halogen-substituted aromatic compounds that serve as versatile intermediates in organic synthesis, medicinal chemistry, and materials science .

Why 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene Cannot Be Interchanged with a Generic Aryl Halide Building Block


Compounds within the C₁₁H₁₄BrI isomeric family share identical molecular formulas but differ in the regiochemical placement of the ethyl, iodo, and 3-bromopropyl substituents on the benzene ring. At least four structurally confirmed regioisomers exist , each presenting a distinct steric and electronic environment that governs reactivity in cross-coupling, nucleophilic substitution, and C–H functionalization reactions. The differential reactivity of aryl iodides versus aryl bromides in palladium-catalyzed oxidative addition—where the established relative rate trend is Ar–I > Ar–Br > Ar–Cl [1]—means that the identity and position of the iodo substituent is the primary determinant of chemoselectivity in sequential transformations. Generic substitution with an alternative regioisomer or a simpler dihalobenzene such as 1-bromo-4-iodobenzene would forfeit the built-in orthogonal reactivity pattern (aryl iodide + alkyl bromide) and the specific regioelectronic tuning provided by the 5-ethyl-2-iodo substitution pattern, necessitating additional synthetic steps to achieve equivalent molecular complexity.

Quantitative Differentiation Evidence: 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene vs. Closest Analogs


Regiochemical Specificity: 5-Ethyl-2-Iodo Substitution Pattern vs. Closest Regioisomers

Among the four commercially cataloged C₁₁H₁₄BrI regioisomers, the target compound (5-ethyl-2-iodo) features the iodine atom ortho to the bromopropyl-substituted ring position and para to the ethyl group, while the 2-ethyl-3-iodo regioisomer (CAS 1804157-83-2) places iodine ortho to the ethyl group and the 4-ethyl-3-iodo regioisomer (CAS 1805755-40-1) places iodine meta to both substituents . In palladium-catalyzed Catellani-type sequential couplings, ortho-substituted aryl iodides with electron-releasing substituents demonstrate differential reactivity from aryl bromides, with the initial oxidative addition occurring selectively at the C(sp²)–I bond followed by ortho C–H activation and subsequent aryl bromide coupling [1]. The 5-ethyl-2-iodo substitution orients the ethyl group para to iodine, providing electron-donating character that modulates oxidative addition rates at the aryl iodide site without introducing steric hindrance at the ortho position adjacent to iodine, unlike the 2-ethyl-3-iodo regioisomer where the ethyl group is ortho to iodine.

Regiochemistry Cross-coupling Structure-property relationships

Orthogonal Reactivity: Differential Aryl Iodide vs. Alkyl Bromide Coupling Rates in Sequential Functionalization

The target compound incorporates two electronically and sterically distinct electrophilic sites: an aryl iodide (C(sp²)–I) on the benzene ring and a primary alkyl bromide at the terminus of the 3-bromopropyl chain. In palladium-catalyzed Suzuki–Miyaura cross-couplings, the relative oxidative addition rates follow the established trend Ar–I > Ar–Br > Ar–Cl [1], with aryl iodides typically reacting faster under standard Pd(0)/PPh₃ conditions, although this trend can invert at lower temperatures due to poor turnover of Pd(II)–I intermediates [2]. In contrast, the alkyl bromide on the propyl chain requires different catalyst systems (e.g., Ni-catalyzed cross-electrophile coupling) and does not compete with the aryl iodide under Pd(0)-catalyzed conditions, enabling true orthogonal reactivity [3]. This contrasts with simpler bifunctional aryl halides such as 1-bromo-4-iodobenzene, where both halogens are directly attached to the aromatic ring and exhibit competitive rather than fully orthogonal reactivity in Pd-catalyzed couplings.

Orthogonal reactivity Sequential cross-coupling Bifunctional building blocks

Computed Lipophilicity: XLogP Comparison of 5-Ethyl vs. 5-Fluoro Analog

The 5-fluoro analog 1-(3-bromopropyl)-5-fluoro-2-iodobenzene (CAS 1806626-29-8, molecular weight 342.97 g/mol, molecular formula C₉H₉BrFI) has a computed XLogP3-AA value of 4.0 and a topological polar surface area (TPSA) of 0 Ų, as listed in PubChem [1]. The target compound (5-ethyl analog) has a molecular weight of 353.04 g/mol (10.07 g/mol higher) and replaces the electronegative fluorine atom with an ethyl group (C₂H₅), which is expected to increase lipophilicity by approximately +0.5 to +0.8 logP units based on the π contribution of an ethyl group relative to fluorine in aromatic systems, resulting in an estimated XLogP of ~4.5–4.8 [2]. This elevated lipophilicity may influence membrane permeability and protein binding in biological assay contexts, where the fluoro analog would provide lower logP and reduced nonspecific binding.

Lipophilicity Physicochemical properties Drug-likeness

Purity Specification: Vendor-Certified NLT 98% Purity with ISO-Compliant Quality Control

Commercially available 1-(3-bromopropyl)-5-ethyl-2-iodobenzene (CAS 1806676-77-6) is supplied with a certified purity specification of NLT 98% (Not Less Than 98%) by multiple vendors, supported by analytical documentation including ¹H-NMR, MSDS, and Certificates of Analysis upon request [1]. In contrast, several regioisomeric analogs (e.g., CAS 1804157-83-2, CAS 1806484-14-9) have publicly available purity data only at 95% minimum from certain suppliers . The 3% purity differential translates to a potentially 3× lower maximum impurity burden in the target compound (≤2% total impurities) versus comparator analogs (≤5% total impurities), which is significant in reaction scenarios where trace halogenated impurities can act as catalyst poisons in palladium-mediated couplings.

Purity specification Quality control Procurement standard

Patent Relevance: Iodo- and Bromo-Aromatic Compounds as S1P Receptor Diagnostic Imaging Agents

USPTO Patent Application 20120244071 (filed December 8, 2010, assigned to Novartis AG) discloses new iodo- and bromo-compounds and their use as diagnostic agents and imaging agents for diseases and disorders wherein S1P (sphingosine-1-phosphate) receptor expression is altered [1]. The patent claims encompass radiolabelled iodo- and bromo-substituted aromatic compounds, establishing a precedent for the pharmaceutical relevance of mixed halogen aromatic scaffolds containing both bromine and iodine substituents. While the specific compound 1-(3-bromopropyl)-5-ethyl-2-iodobenzene is not explicitly named in the patent claims, its structural features (aromatic iodide for potential radioiodination and alkyl bromide for further derivatization) align with the general structural motifs disclosed, positioning it as a candidate intermediate for S1P receptor-targeted imaging probe development.

Diagnostic imaging S1P receptor Pharmaceutical intermediate

Optimal Application Scenarios for 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene Based on Quantitative Differentiation Evidence


Sequential Orthogonal Cross-Coupling for Convergent Synthesis of Complex Arylated Architectures

The compound's spatially and electronically separated electrophilic sites—an aryl iodide on the ring and a primary alkyl bromide on the propyl tether—enable true orthogonal functionalization without protecting groups. The aryl iodide undergoes rapid oxidative addition under standard Pd(0) catalysis (e.g., Suzuki–Miyaura or Sonogashira coupling), while the alkyl bromide is selectively activated under Ni/Co dual catalytic cross-electrophile coupling conditions, as demonstrated by Charboneau et al. (2020) for bromo(iodo)arenes [1]. This orthogonal reactivity pattern is superior to bis(aryl halide) scaffolds such as 1-bromo-4-iodobenzene, which require precise temperature or stoichiometric control to achieve selectivity in sequential couplings.

Medicinal Chemistry Library Synthesis Requiring Defined Regiochemistry and Controlled Lipophilicity

The 5-ethyl-2-iodo substitution pattern provides a sterically accessible aryl iodide coupling site with the ethyl group in the para position, avoiding the steric hindrance that would slow oxidative addition in ortho-ethyl congeners such as CAS 1804157-83-2 [2]. With an estimated XLogP of ~4.5–4.8 (vs. 4.0 for the 5-fluoro analog), the compound offers a higher lipophilicity window suitable for lead optimization in medicinal chemistry programs where modulating logD is critical for balancing potency and ADME properties [3].

S1P Receptor-Targeted Diagnostic Imaging Probe Development

The compound's structural features align with the general scaffold disclosed in Novartis patent application USPTO 20120244071 for iodo- and bromo-compounds as S1P receptor diagnostic and imaging agents [4]. The aryl iodide provides a site for potential radioiodination (e.g., ¹²³I or ¹²⁵I), while the alkyl bromide on the propyl tether serves as a conjugation handle for attachment to targeting vectors, enabling the assembly of targeted imaging probes in a modular fashion.

High-Fidelity Reaction Development and Catalyst Screening with Minimized Impurity Interference

The NLT 98% certified purity specification with ISO-compliant quality control [5] ensures a maximum total impurity burden of ≤2%, compared to ≤5% for analogs offered at 95% minimum purity. In palladium-catalyzed cross-coupling methodology development, this 3-percentage-point purity differential is consequential: trace halogenated impurities can act as catalyst poisons, distort kinetic measurements, and generate irreproducible yields, making the higher-purity target compound the preferred substrate for robust reaction optimization and mechanistic studies.

Quote Request

Request a Quote for 1-(3-Bromopropyl)-5-ethyl-2-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.